molecular formula C4H6N4OS B1296347 1-(4-oxo-4,5-Dihydrothiazol-2-yl)guanidine CAS No. 41812-62-8

1-(4-oxo-4,5-Dihydrothiazol-2-yl)guanidine

Cat. No.: B1296347
CAS No.: 41812-62-8
M. Wt: 158.18 g/mol
InChI Key: XHXUEDUFPLPHGS-UHFFFAOYSA-N
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Description

N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)guanidine is a small molecule that has gained attention in recent years due to its potential therapeutic and environmental applications. It is a thiazole derivative that exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.

Properties

CAS No.

41812-62-8

Molecular Formula

C4H6N4OS

Molecular Weight

158.18 g/mol

IUPAC Name

(1Z)-1-(4-oxo-1,3-thiazolidin-2-ylidene)guanidine

InChI

InChI=1S/C4H6N4OS/c5-3(6)8-4-7-2(9)1-10-4/h1H2,(H4,5,6,7,8,9)

InChI Key

XHXUEDUFPLPHGS-UHFFFAOYSA-N

Isomeric SMILES

C1C(=O)N/C(=N\C(=N)N)/S1

Canonical SMILES

C1C(=O)NC(=NC(=N)N)S1

Other CAS No.

41812-62-8

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)guanidine typically involves the reaction of thiazole derivatives with guanidine compounds. One common method involves the condensation of 2-aminothiazole with cyanamide under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)guanidine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)guanidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately, cell death . This mechanism is particularly relevant to its anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)guanidine is unique due to its specific combination of a thiazole ring and guanidine moiety, which imparts distinct biological activities and chemical reactivity. Its ability to interact with DNA and topoisomerase II sets it apart from other thiazole derivatives, making it a promising candidate for further research and development.

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